molecular formula C11H14BrNO2 B1404107 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine CAS No. 1239611-31-4

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine

Cat. No.: B1404107
CAS No.: 1239611-31-4
M. Wt: 272.14 g/mol
InChI Key: GLROXLMAHCWMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Protection/Deprotection: Protecting groups might be used to ensure selective bromination at the desired position.

    Purification: The final product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound might undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine could have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine: Lacks the bromine atom.

    5-Bromo-2-(tetrahydro-pyran-4-yloxy)-pyridine: Lacks the methyl group.

    5-Bromo-4-methyl-pyridine: Lacks the tetrahydro-pyran-4-yloxy group.

Uniqueness

The presence of the bromine atom, methyl group, and tetrahydro-pyran-4-yloxy group in 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-6-11(13-7-10(8)12)15-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLROXLMAHCWMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-4-methylpyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.